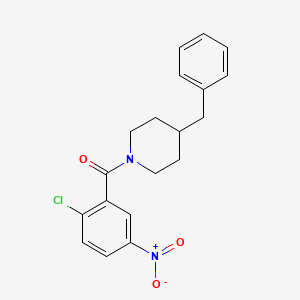![molecular formula C23H25N5O4 B11023896 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11023896.png)
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core with dimethoxy substitutions and a benzimidazole moiety, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Dimethoxy Substitution:
Benzimidazole Attachment: The benzimidazole moiety is synthesized separately and then attached to the phthalazinone core through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-methylacetamide: Lacks the benzimidazole moiety.
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(methyl)-1H-benzimidazol-2-yl]methyl}acetamide: Has a different substitution on the benzimidazole ring.
Uniqueness
The presence of both the phthalazinone core and the benzimidazole moiety in 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide makes it unique compared to similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H25N5O4 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14(2)28-17-8-6-5-7-16(17)26-19(28)12-24-20(29)13-27-23(30)21-15(11-25-27)9-10-18(31-3)22(21)32-4/h5-11,14H,12-13H2,1-4H3,(H,24,29) |
InChI-Schlüssel |
UVKHAVDWHBAYTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


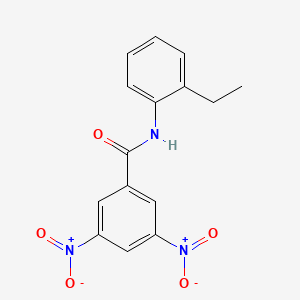

![(1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11023856.png)

![2-[2-(1H-indol-3-yl)ethyl]dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B11023868.png)

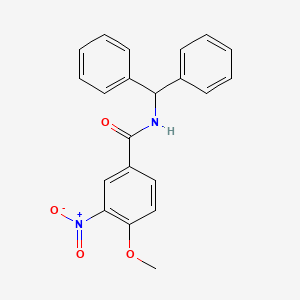
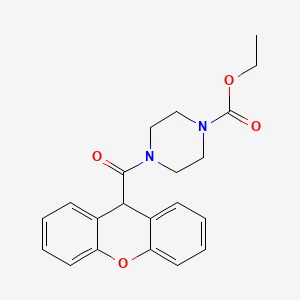
![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11023894.png)
![2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid](/img/structure/B11023895.png)
![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B11023903.png)
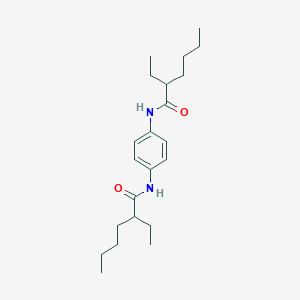
![ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11023916.png)
